![molecular formula C12H12O4 B120990 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione CAS No. 145544-03-2](/img/structure/B120990.png)
2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione
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Overview
Description
“2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione” is a chemical compound with the molecular formula C12H12O4 . It is also known by other names such as “2,2-dimethyl-5,5-bis(prop-2-ynyl)-1,3-dioxane-4,6-dione” and "ISOPROPYLIDENE 1,6-HEPTADIYNE-4,4-DICARBOXYLATE (MELDRUM’'S ACID,DI-PROPARGYL)" .
Synthesis Analysis
The synthesis of this compound can be achieved by bromination of Meldrum’s acid (2,2‐Dimethyl‐1,3‐dioxane‐4,6‐dione) with Bromine in the presence of Potassium Hydroxide or Sodium Hydroxide . Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity .Molecular Structure Analysis
The molecular weight of this compound is 220.22 g/mol . The IUPAC name for this compound is “2,2-dimethyl-5,5-bis(prop-2-ynyl)-1,3-dioxane-4,6-dione” and its InChI is "InChI=1S/C12H12O4/c1-5-7-12(8-6-2)9(13)15-11(3,4)16-10(12)14/h1-2H,7-8H2,3-4H3" .Chemical Reactions Analysis
Meldrum’s acid, which is a key component in the synthesis of this compound, is known to undergo Knoevenagel condensation reaction with aldehydes . This reaction is accelerated in ionic liquids .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 52.6 Ų and a complexity of 386 . It has a rotatable bond count of 2 and does not have any hydrogen bond donors . It has 4 hydrogen bond acceptors .Scientific Research Applications
Nanotechnology
Finally, the compound could be used in the field of nanotechnology to create functionalized nanoparticles. These could have applications ranging from targeted drug delivery systems to novel sensors.
Each of these applications leverages the unique chemical structure and reactivity of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione to innovate and advance research in their respective fields. The compound’s versatility underscores its potential as a pivotal molecule in scientific research and development .
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyl-5,5-bis(prop-2-ynyl)-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-5-7-12(8-6-2)9(13)15-11(3,4)16-10(12)14/h1-2H,7-8H2,3-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHKCKPOZJSAJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(CC#C)CC#C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380417 |
Source
|
Record name | 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione | |
CAS RN |
145544-03-2 |
Source
|
Record name | 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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